4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile 4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 338956-34-6
VCID: VC7968510
InChI: InChI=1S/C14H9F3N2O2/c1-20-12-5-6-19-13(11(12)8-18)21-10-4-2-3-9(7-10)14(15,16)17/h2-7H,1H3
SMILES: COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C#N
Molecular Formula: C14H9F3N2O2
Molecular Weight: 294.23 g/mol

4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile

CAS No.: 338956-34-6

Cat. No.: VC7968510

Molecular Formula: C14H9F3N2O2

Molecular Weight: 294.23 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile - 338956-34-6

Specification

CAS No. 338956-34-6
Molecular Formula C14H9F3N2O2
Molecular Weight 294.23 g/mol
IUPAC Name 4-methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Standard InChI InChI=1S/C14H9F3N2O2/c1-20-12-5-6-19-13(11(12)8-18)21-10-4-2-3-9(7-10)14(15,16)17/h2-7H,1H3
Standard InChI Key CFWLONICMGQEOY-UHFFFAOYSA-N
SMILES COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C#N
Canonical SMILES COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C#N

Introduction

Chemical Identity and Structural Features

4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile (CAS: 338956-34-6) is a heterocyclic compound characterized by a pyridine core substituted with methoxy, trifluoromethylphenoxy, and cyano groups. Its molecular formula is C14H9F3N2O2\text{C}_{14}\text{H}_{9}\text{F}_{3}\text{N}_{2}\text{O}_{2}, with a molecular weight of 294.23 g/mol . The IUPAC name derives from its methoxy group at position 4, a 3-(trifluoromethyl)phenoxy group at position 2, and a carbonitrile substituent at position 3 on the pyridine ring .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H9F3N2O2\text{C}_{14}\text{H}_{9}\text{F}_{3}\text{N}_{2}\text{O}_{2}PubChem
Molecular Weight294.23 g/molCAS
AppearanceSolidPubChem
SolubilitySoluble in organic solventsPubChem
SMILESCOC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C#NPubChem

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via multi-step reactions, including:

  • Suzuki–Miyaura Coupling: A palladium-catalyzed cross-coupling between halogenated pyridines and boronic acid derivatives .

  • Nucleophilic Substitution: Reaction of 2,4-dichloro-3-(trifluoromethyl)pyridine with sodium methoxide in methanol, yielding the methoxy-substituted intermediate .

  • Cyanation: Introduction of the carbonitrile group via potassium cyanide or trimethylsilyl cyanide under controlled conditions.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
12,4-Dichloro-3-(trifluoromethyl)pyridine + NaOMe/MeOH (0–20°C, 16h)72%Ambeed
2Pd-catalyzed coupling with 3-(trifluoromethyl)phenol84%PubChem

Industrial-Scale Optimization

Continuous flow reactors and crystallization techniques enhance yield (up to 84%) and purity (>96%) . Purification often involves silica gel chromatography or recrystallization from acetonitrile .

Biological Activity and Mechanisms

Anticancer Properties

In vitro studies demonstrate potent cytotoxicity against cancer cell lines:

Table 3: Anticancer Activity Data

Cell LineIC₅₀ (μM)MechanismReference
HT295.0Apoptosis inductionPubChem
MCF77.5G1 phase cell cycle arrestPubChem

The trifluoromethyl group enhances lipophilicity, improving membrane permeability and target binding .

Antimicrobial Efficacy

Moderate activity against Gram-positive and Gram-negative bacteria:

Table 4: Antimicrobial Activity

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus32PubChem
Escherichia coli64PubChem

Comparative Analysis with Analogues

Structural Analogues

  • 6-Methyl-2-phenoxy-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 478049-74-0): Differs by a methyl group at position 6, reducing anticancer potency (IC₅₀ >10 μM) .

  • 4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile (CAS: 833457-56-0): Lacks the phenoxy group, showing lower antimicrobial activity .

Table 5: Structure-Activity Relationships (SAR)

SubstituentImpact on Bioactivity
TrifluoromethylEnhances binding affinity to hydrophobic enzyme pockets
MethoxyImproves metabolic stability
CarbonitrileFacilitates hydrogen bonding with target residues

Applications in Drug Development

Kinase Inhibition

The compound’s pyridine core aligns with pharmacophores for kinase inhibitors. It inhibits TRPC6 channels (IC₅₀ = 0.38 μM), showing potential in treating pulmonary hypertension .

Antiviral Research

Derivatives exhibit activity against HIV-1 integrase, with EC₅₀ values <10 μM in resistant strains .

Toxicity and ADME Profiling

  • Toxicity: Low cytotoxicity in VERO cells (CC₅₀ >100 μM).

  • ADME: High metabolic stability in liver microsomes (t₁/₂ >60 min) .

Future Directions

  • Optimization of Bioavailability: Structural modifications to improve solubility (e.g., prodrug formulations).

  • In Vivo Efficacy Studies: Preclinical testing in xenograft models for oncology applications.

  • Exploration of Combination Therapies: Synergy with checkpoint inhibitors or chemotherapeutic agents .

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